

Commercial Sources for High-Purity **C2** **Ceramide-1-Phosphate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C2 Ceramide-1-phosphate*

Cat. No.: *B1140355*

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking high-purity **C2 Ceramide-1-phosphate**, a variety of reputable commercial suppliers are available. This short-chain, cell-permeable analog of the bioactive lipid Ceramide-1-phosphate is crucial for studying a range of cellular processes, including cell survival, proliferation, and inflammation. The following table summarizes key information from prominent suppliers to facilitate easy comparison and procurement.

Supplier	Product Name	Catalog Number	Purity	Formulation	Storage
Avanti Polar Lipids (via Sigma-Aldrich/Merck)	C2 Ceramide-1-Phosphate (d18:1/2:0)	860530P	>99% (TLC) [1]	Powder	-20°C
Toronto Research Chemicals	C2 Ceramide-1-phosphate	C262710	Not specified	Not specified	Not specified
BroadPharm	C2 Ceramide-1-phosphate	Not specified	Not specified	Not specified	Not specified
MedchemExpress	C2 Ceramide-1-phosphate	HY-P2982	95.0%	Not specified	Room temperature (short term), -20°C (long term)
Clinivex	C2 Ceramide-1-phosphate	Not specified	Not specified	Not specified	Recommended on product label

Application Notes

Introduction

C2 Ceramide-1-phosphate (C2-C1P) is a synthetic, cell-permeable analog of the endogenous bioactive sphingolipid, Ceramide-1-phosphate (C1P). Due to its short N-acyl chain, C2-C1P exhibits improved solubility in aqueous media, making it an invaluable tool for *in vitro* studies. C1P, and by extension C2-C1P, plays a critical role in a variety of cellular signaling pathways, often acting antagonistically to ceramide. While ceramide is well-known to promote apoptosis and cell cycle arrest, C1P is a potent mitogenic and pro-survival molecule.^{[2][3]} Its functions include the regulation of cell proliferation, inhibition of apoptosis, and modulation of inflammatory responses.^{[2][3][4]}

Key Applications

- Anti-Apoptosis and Cell Survival Assays: C2-C1P is widely used to investigate the signaling pathways that protect cells from programmed cell death. A primary mechanism of its anti-apoptotic action is the inhibition of acid sphingomyelinase (aSMase), an enzyme that generates pro-apoptotic ceramide.[2] By inhibiting aSMase, C1P reduces intracellular ceramide levels and promotes cell survival.[2] This effect is often mediated through the activation of the PI3K/Akt/NF-κB signaling cascade.[3]
- Modulation of Epithelial Barrier Function: C2-C1P has been shown to influence the integrity of epithelial tight junctions. Its effect on transepithelial electrical resistance (TEER) can be measured in cell culture models, such as Caco-2 cell monolayers, to assess its impact on barrier permeability.
- Inflammatory Response Studies: C1P is a key player in inflammatory processes. It directly activates cytosolic phospholipase A2α (cPLA2α), leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids.[5]

Preparation of C2 Ceramide-1-Phosphate for Cell Culture

The lipophilic nature of **C2 Ceramide-1-phosphate** requires careful preparation for effective use in aqueous cell culture media.

Protocol for Stock Solution Preparation:

- Dissolution: Dissolve the **C2 Ceramide-1-phosphate** powder in ethanol (EtOH) or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] Gentle warming and vortexing may aid in complete dissolution.
- Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
- Working Solution Preparation: For cell-based assays, dilute the stock solution directly into the cell culture medium to the desired final concentration. It is crucial to ensure rapid and thorough mixing to prevent precipitation. Some protocols recommend complexing the lipid with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol describes the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of **C2 Ceramide-1-phosphate** on cell viability.

Materials:

- **C2 Ceramide-1-phosphate** stock solution
- Cells of interest (e.g., macrophages, fibroblasts)
- Complete cell culture medium
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- MTT solvent (e.g., 0.04 N HCl in isopropanol or a commercial solubilization solution)
- Phosphate-buffered saline (PBS)
- Multi-well spectrophotometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- Treatment: Prepare serial dilutions of **C2 Ceramide-1-phosphate** in complete culture medium from the stock solution. Typical final concentrations for in vitro assays range from 1 μ M to 50 μ M. Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of C2-C1P. Include a vehicle control (medium with the same concentration of EtOH or DMSO as the highest C2-C1P concentration).

- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
- Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT solvent to each well.
- Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
- Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the use of flow cytometry to quantify apoptosis in cells treated with **C2 Ceramide-1-phosphate**.

Materials:

- **C2 Ceramide-1-phosphate** stock solution
- Cells of interest
- Complete cell culture medium
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)

- Flow cytometer

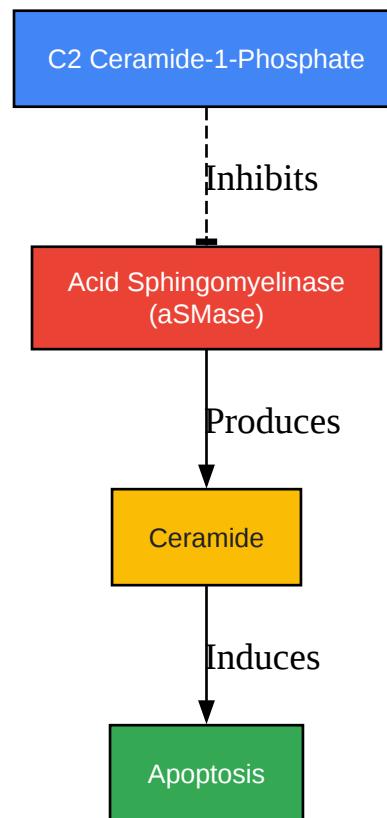
Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of **C2 Ceramide-1-phosphate** and a vehicle control as described in the MTT assay protocol. An apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control.
- Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
- Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

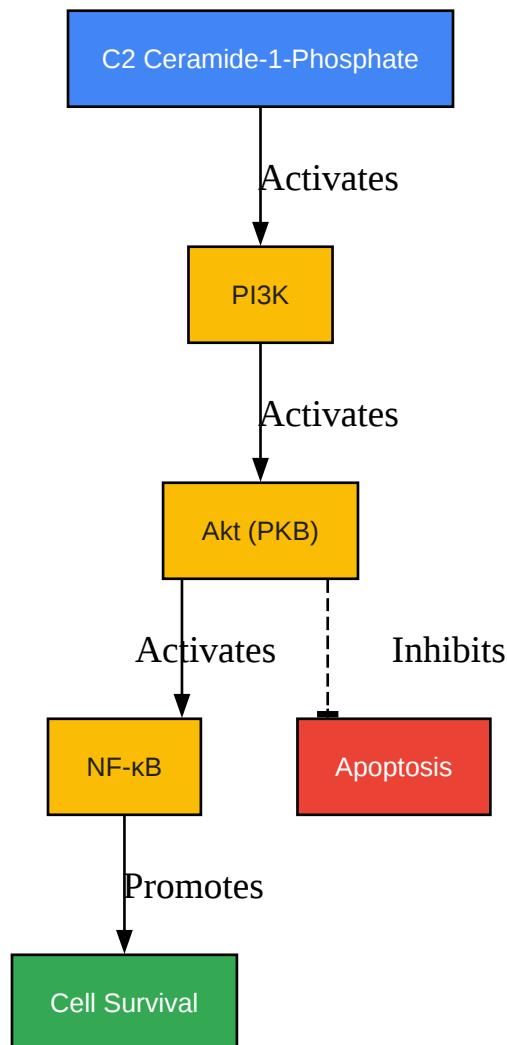
Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) as a marker for the activation of the PI3K/Akt signaling pathway in response to **C2 Ceramide-1-phosphate**.

Materials:

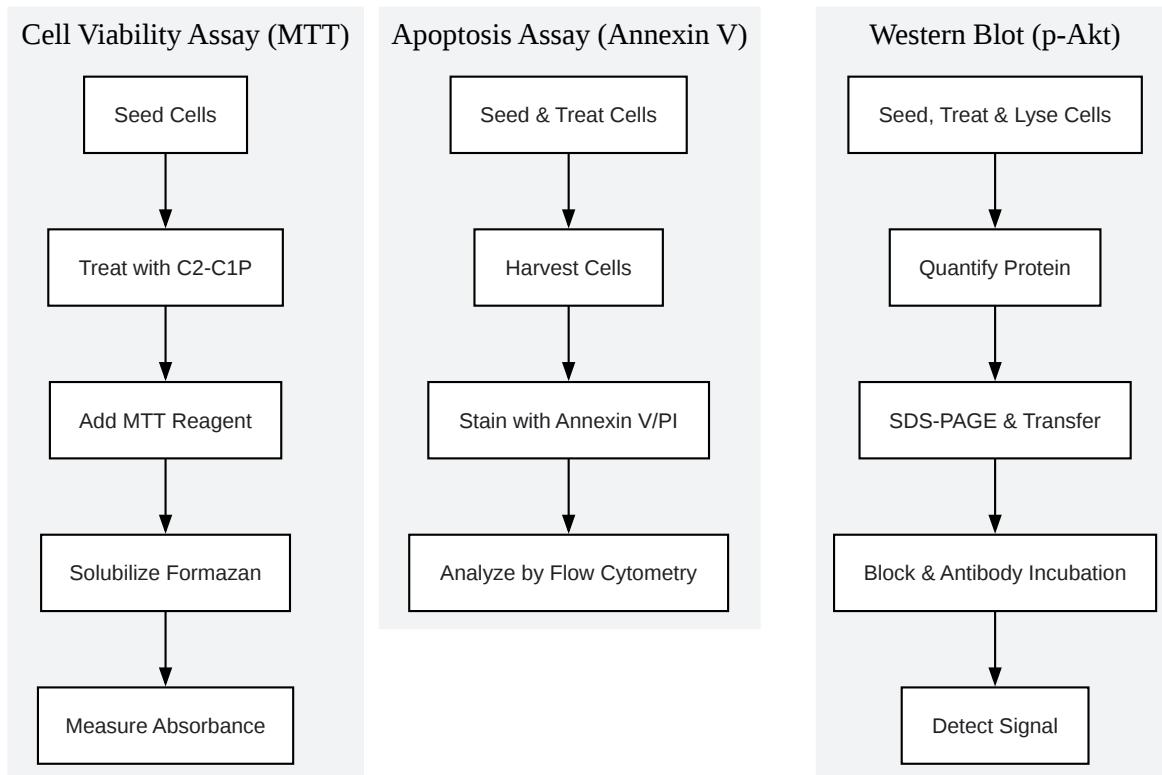

- **C2 Ceramide-1-phosphate** stock solution
- Cells of interest
- Complete cell culture medium
- 6-well cell culture plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (anti-p-Akt Ser473 and anti-total Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:


- Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluence. Serum-starve the cells for 4-6 hours before treatment, if necessary, to reduce basal Akt phosphorylation. Treat the cells with **C2 Ceramide-1-phosphate** at the desired concentrations for a specified time (e.g., 15-60 minutes).
- Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

- Lysate Collection and Clarification: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation for SDS-PAGE: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Western Blotting: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
- Data Analysis: Quantify the band intensities using densitometry software. Express the p-Akt levels as a ratio to total Akt.

Visualizations


[Click to download full resolution via product page](#)

Caption: C2-C1P inhibits apoptosis by blocking aSMase.

[Click to download full resolution via product page](#)

Caption: C2-C1P promotes cell survival via the PI3K/Akt pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for C2-C1P functional assays.

References

- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources for High-Purity C2 Ceramide-1-Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140355#commercial-sources-for-high-purity-c2-ceramide-1-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com